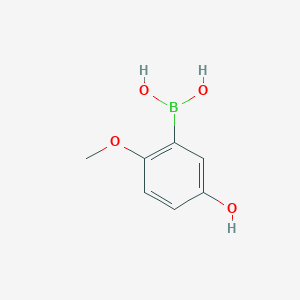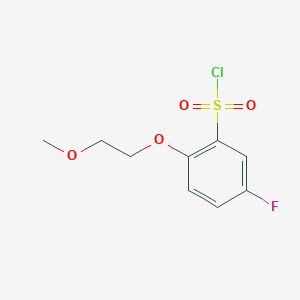
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride
Overview
Description
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClFO4S and a molecular weight of 268.69 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with a fluoro group and a methoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-fluoro-2-(2-methoxyethoxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic aromatic substitution: The fluoro and methoxyethoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Electrophilic aromatic substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic aromatic substitution: The major products are halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: It can be used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then react with nucleophilic residues.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that contain sulfonamide or sulfonate ester functionalities.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The fluoro and methoxyethoxy groups on the benzene ring can influence the reactivity and selectivity of these reactions by affecting the electronic properties of the ring .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group.
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonylfluoride: This compound has a sulfonyl fluoride group instead of a sulfonyl chloride group.
Uniqueness
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which is highly reactive and versatile in chemical synthesis. The combination of the fluoro and methoxyethoxy groups on the benzene ring further enhances its reactivity and selectivity in various reactions, making it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
5-fluoro-2-(2-methoxyethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO4S/c1-14-4-5-15-8-3-2-7(11)6-9(8)16(10,12)13/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSVCVSKLPJOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


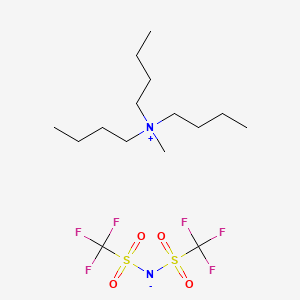
![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)

![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)
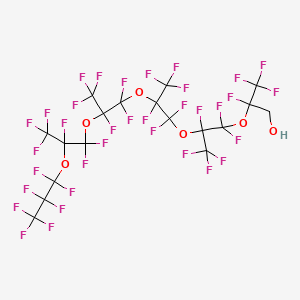
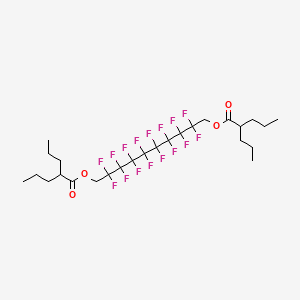

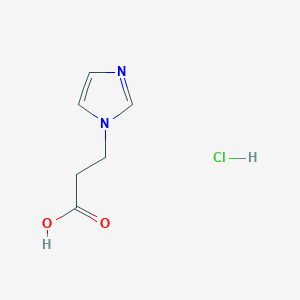

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)
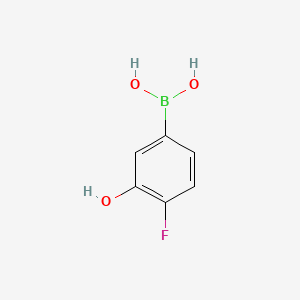
![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)

